molecular formula C10H11N3OS B1268474 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 67795-42-0

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B1268474
CAS RN: 67795-42-0
M. Wt: 221.28 g/mol
InChI Key: SDMLKCQDZJOSDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide and related compounds involves several chemical reactions. Wagner et al. (1993) described the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, highlighting reactions of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with dimethylformamide/phosphoroxide chloride or by reaction of 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]1,3- oxazines with amines to yield carboxylic acid alkylesters of this structure, demonstrating antianaphylactic activity (Wagner et al., 1993).

Molecular Structure Analysis

Investigations into the molecular structure of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide reveal complex interactions and potential for diverse chemical modifications. El-Dean et al. (2009) focused on the synthesis and reactions of this compound to develop functionalized thieno[2,3-b:4,5-b']dipyridines, indicating the compound's versatile scaffold for further chemical exploration (El-Dean et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide allows for the creation of various derivatives with significant properties. Stroganova et al. (2019) detailed the oxidation of this compound with bleach to form dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines, showcasing the compound's potential for generating complex molecular structures through relatively simple chemical reactions (Stroganova et al., 2019).

Scientific Research Applications

Synthesis of Novel Compounds

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide and its derivatives are primarily used in the synthesis of novel compounds. For example, its reaction with carbon disulphide yields pyridothienopyrimidines, which can further react to form various derivatives like pyrido[3",2":4',5']thieno[3',2':4,5]pyrimido[2,1-b][1,3] thiazines and others (Bakhite, Radwan, & El-Dean, 2000).

Antiproliferative Activity

This compound has been studied for its potential antiproliferative properties. A study explored the synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines, indicating that certain modifications at key functional groups can enhance activity (van Rensburg et al., 2017).

Antimicrobial Activity

Some derivatives of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide have been synthesized and tested for antimicrobial and antifungal activities. This highlights its potential use in developing new antimicrobial agents (El-Essawy et al., 2010).

Synthesis of Heterocyclic Compounds

Another application is in the synthesis of various heterocyclic compounds. For instance, its reaction with iso(and isothio)cyanates under microwave irradiation leads to the formation of thieno[2,3-d]pyrimidines, which are valuable in heterocyclic chemistry (Davoodnia et al., 2009).

Potential Therapeutic Applications

Studies also indicate its use in synthesizing compounds with potential therapeutic applications, such as anti-Alzheimer and anti-COX-2 agents (Attaby et al., 2009).

Formation of Dimeric Compounds

An interesting application is observed in its oxidation with bleach, leading to the formation of dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines. This unusual reaction showcases its potential in synthetic organic chemistry (Stroganova et al., 2019).

Synthesis of Polycyclic Compounds

The compound is also instrumental in synthesizing polycyclic compounds. For example, its reaction with phthalic anhydride leads to thieno[2′,3′:5.6]pyrimido[2,1-a]isoindole derivatives, with some showing UV fluorescence (Dotsenko et al., 2021).

properties

IUPAC Name

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-4-3-5(2)13-10-6(4)7(11)8(15-10)9(12)14/h3H,11H2,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMLKCQDZJOSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346601
Record name 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

CAS RN

67795-42-0
Record name 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

α-Bromoacetamide (388 mg, 2.81 mmol) was added to a solution of 2-mercapto-4,6-dimethyl-nicotinonitrile (420 mg, 2.56 mmol) in MeOH (25 mL) at room temperature. This was followed by addition of sodium methoxide (1.76 mL, 25% NaOMe in MeOH, 7.7 mmol). The reaction mixture was heated to reflux. Heating at reflux was continued overnight, after which time the reaction mixture was cooled and filtered. The product was dried overnight providing 450 mg (80%) of the title compound, m.p. 238-40° C.
Quantity
388 mg
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.76 mL
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
IV Dyachenko, VD Dyachenko… - Russian Journal of …, 2020 - Springer
2-Acyl-4,5,6-trialkyl-3-aminothieno[2,3-b]pyridines, 8′-ethyl-7′,9′-dimethyl-1′H-spiro[cyclohexane-1,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin]-4′(3′H)-one, and 7,8,9-…
Number of citations: 12 link.springer.com
MF Long, RA Capstick, PK Spearing, JL Engers… - Bioorganic & medicinal …, 2021 - Elsevier
This Letter details our efforts to develop novel tricyclic M 4 PAM scaffolds with improved pharmacological properties. This endeavor involved a “tie-back” strategy to replace the 3-amino-…
Number of citations: 4 www.sciencedirect.com
EYA Bakhite, SM Radwan… - Journal of the Chinese …, 2000 - Wiley Online Library
The reaction of 3‐amino‐4,6‐dimethylthieno[2,3‐b]pyridine‐2‐carboxamide (1a) or its N‐aryl derivatives 1b‐d with carbon disulphide gave the pyridothienopyrimidines 2a‐d, whilst …
Number of citations: 24 onlinelibrary.wiley.com
BH Naguib, HB El-Nassan… - Journal of enzyme …, 2017 - Taylor & Francis
Four series of pyridothienopyrimidin-4-one derivatives were designed and prepared to improve the pim-1 inhibitory activity of the previously reported thieno[2,3-b]pyridines. Significant …
Number of citations: 16 www.tandfonline.com
AV Kovtun, SV Tokarieva, SA Varenichenko… - Biopolymers and …, 2020 - researchgate.net
Aim. To find novel anticancer lead molecules among easily available spiro-fused thieno [2, 3-d] pyrimidines. Methods. Organic synthesis, spectral methods and molecular docking. …
Number of citations: 5 www.researchgate.net
EMM El-Deen, MM Anwar, AA Abd El-Gwaad… - Arabian Journal of …, 2022 - Elsevier
A new series of pyridothienopyrimidine derivatives was designed and evaluated as antimicrobial and anticancer agents. The target compounds were synthesized starting with 3-…
Number of citations: 8 www.sciencedirect.com
E Abdel‐Latif, MM Fahad… - Journal of …, 2020 - Wiley Online Library
The chloroacetamide derivative, 1, was used as a versatile precursor for the synthesis of various types of N‐aryl‐2‐(benzothiazol‐2‐ylthio)acetamide derivatives. The reaction of 1 with 2…
Number of citations: 5 onlinelibrary.wiley.com
E Abdel‐Latif, EM Keshk, AGM Khalil… - Journal of …, 2018 - Wiley Online Library
A series of some novel 4‐(N‐substituted amino)‐acetanilide scaffolds was synthesized through the nucleophilic substitution reactions of the highly versatile N‐(4‐acetamidophenyl)‐2‐…
Number of citations: 10 onlinelibrary.wiley.com
FA El-Essawy, NM Boshta, AK El-Sawaf… - Chemical Research in …, 2016 - Springer
Novel 3-substituted pyridothienopyrimidine derivatives have been synthesized via the reaction of 2-{7,9-dimethyl-4-oxopyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl}acetohydrazide…
Number of citations: 4 link.springer.com
TA Stroganova, VK Vasilin, EA Zelenskaya… - …, 2008 - thieme-connect.com
Acid-catalyzed transformations of tertiary N-furfurylamides of ortho-amino substituted aromatic and heteroaromatic carboxylic acids accompanied by elimination of the furfuryl moiety are …
Number of citations: 18 www.thieme-connect.com

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